5-Cyclopropyl-4-ethynyl-1,3-oxazole
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Overview
Description
5-Cyclopropyl-4-ethynyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylacetylene with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-ethynyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds .
Scientific Research Applications
5-Cyclopropyl-4-ethynyl-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Activity
5-Cyclopropyl-4-ethynyl-1,3-oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Synthesis
This compound features a cyclopropyl group and an ethynyl moiety attached to an oxazole ring. The synthesis typically involves reactions that create the oxazole framework followed by the introduction of the cyclopropyl and ethynyl substituents. Various synthetic pathways have been explored to optimize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly regarding its anticancer properties and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing the oxazole ring often exhibit significant anticancer activity. For instance, a study on 1,3-oxazole derivatives demonstrated their ability to inhibit cancer cell growth across multiple tumor cell lines. The mechanism of action typically involves interference with microtubule dynamics, akin to known chemotherapeutic agents.
Table 1: Anticancer Activity of Oxazole Derivatives
Compound | Mean GI50 (nM) | Target Cell Lines |
---|---|---|
This compound | TBD | Various tumor cell lines |
Compound A | 44.7 | Leukemia |
Compound B | 48.8 | Leukemia |
The proposed mechanism for the biological activity of this compound includes:
- Microtubule Inhibition : Similar to other oxazole derivatives, it may bind to tubulin, disrupting microtubule polymerization.
- Androgen Receptor Modulation : Some studies suggest that oxazole derivatives can modulate androgen receptor signaling pathways, which is particularly relevant in prostate cancer treatment.
Study on Anticancer Properties
In a study published in Nature Reviews Cancer, researchers synthesized a series of oxazole derivatives and tested their effects on cancer cell lines. The results showed that certain derivatives exhibited potent growth inhibition at low micromolar concentrations, indicating their potential as anticancer agents .
Interaction with CYP17A1
Another significant aspect of the biological activity of this compound is its interaction with CYP17A1, an enzyme involved in steroidogenesis. Inhibition of this enzyme can lead to reduced androgen levels, which is beneficial in treating hormone-sensitive cancers such as prostate cancer .
Properties
IUPAC Name |
5-cyclopropyl-4-ethynyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-8(6-3-4-6)10-5-9-7/h1,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEMLBVHNSQSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(OC=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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